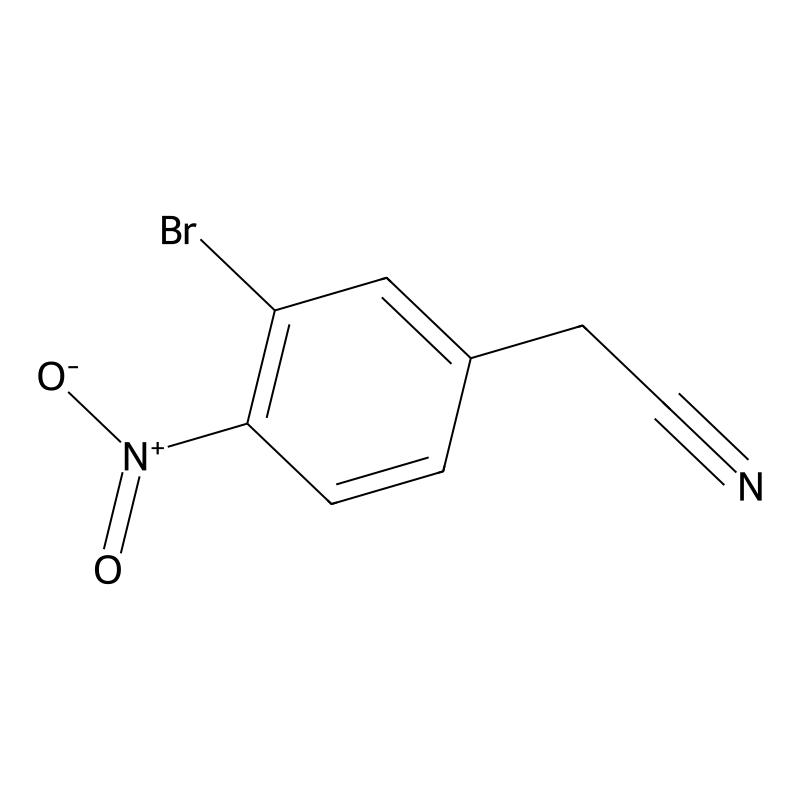

2-(3-Bromo-4-nitrophenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Chemical Properties

: “2-(3-Bromo-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 124840-60-4 and a molecular weight of 241.04 . It is a pale-yellow to yellow-brown solid .

Potential Use in Organic Synthesis

: This compound could potentially be used as an intermediate in organic synthesis . Acetonitrile derivatives, such as this compound, are often used in the synthesis of a variety of important compounds .

Use in Heterocyclic Compound Synthesis

Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .

2-(3-Bromo-4-nitrophenyl)acetonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 241.04 g/mol. This compound features a bromine atom and a nitro group attached to a phenyl ring, making it a member of the nitrophenyl acetonitrile family. Its structure contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

- Nitration: The introduction of a nitro group into the aromatic ring can be achieved through electrophilic aromatic substitution, typically using concentrated nitric acid and sulfuric acid.

- Bromination: Bromination can be performed using N-bromosuccinimide in the presence of solvents like sulfuric acid, allowing for selective bromination at specific positions on the aromatic ring .

- Formation of Schiff Bases: 2-(3-Bromo-4-nitrophenyl)acetonitrile can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis.

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile can be accomplished through various methods:

- Nitration of Phenylacetonitrile:

- Phenylacetonitrile is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

- The resulting product is then cooled and filtered to yield n-nitrophenylacetonitrile.

- Bromination:

These methods highlight the compound's accessibility for research and industrial applications.

2-(3-Bromo-4-nitrophenyl)acetonitrile has several applications:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer pathways.

- Organic Electronics: Due to its semiconducting properties, it is investigated for use in organic solar cells and other electronic devices.

- Chemical Sensing: The compound may also find applications in sensing technologies due to its ability to interact with specific ions or molecules.

Interaction studies involving 2-(3-Bromo-4-nitrophenyl)acetonitrile focus on its reactivity with other chemical species. For instance:

- Proton Transfer Reactions: The compound has been utilized in kinetic studies related to proton transfer, which are significant in catalysis and materials science.

- Anion Binding Studies: Research on pyrrole derivatives has shown that compounds like 2-(3-Bromo-4-nitrophenyl)acetonitrile can participate in binding studies that have implications for sensor development.

Several compounds exhibit structural similarities to 2-(3-Bromo-4-nitrophenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | 113081-50-8 | 0.95 | Contains a methoxy group instead of a nitro group |

| 2-(3-Bromo-4-hydroxyphenyl)acetonitrile | 73348-21-7 | 0.88 | Hydroxy group introduces different reactivity |

| 3-(3-Bromo-4-methoxyphenyl)propanenitrile | 943-66-8 | 0.91 | Different side chain structure |

| 2-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)acetonitrile | 28495-11-6 | 0.89 | Contains multiple bromine substituents |

| 2-Bromo-4-ethyl-1-methoxybenzene | 99179-98-3 | 0.88 | Alkyl substitution affects physical properties |

These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of similar compounds.